(2E)-2-(1H-Benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile (2E)-2-(1H-Benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 305849-88-1
VCID: VC0363222
InChI: InChI=1S/C17H13N3O2/c1-22-16-7-6-11(9-15(16)21)8-12(10-18)17-19-13-4-2-3-5-14(13)20-17/h2-9,21H,1H3,(H,19,20)/b12-8+
SMILES: COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O
Molecular Formula: C17H13N3O2
Molecular Weight: 291.3g/mol

(2E)-2-(1H-Benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile

CAS No.: 305849-88-1

Main Products

VCID: VC0363222

Molecular Formula: C17H13N3O2

Molecular Weight: 291.3g/mol

(2E)-2-(1H-Benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile - 305849-88-1

CAS No. 305849-88-1
Product Name (2E)-2-(1H-Benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile
Molecular Formula C17H13N3O2
Molecular Weight 291.3g/mol
IUPAC Name (E)-2-(1H-benzimidazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile
Standard InChI InChI=1S/C17H13N3O2/c1-22-16-7-6-11(9-15(16)21)8-12(10-18)17-19-13-4-2-3-5-14(13)20-17/h2-9,21H,1H3,(H,19,20)/b12-8+
Standard InChIKey CFOZJPCSQAQOFS-XYOKQWHBSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)O
SMILES COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O
Canonical SMILES COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O
PubChem Compound 5769524
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator